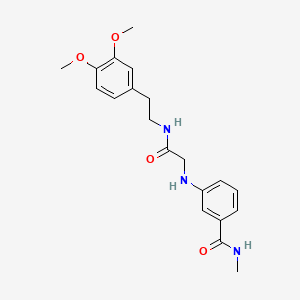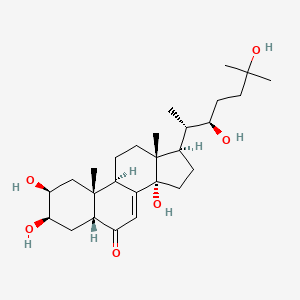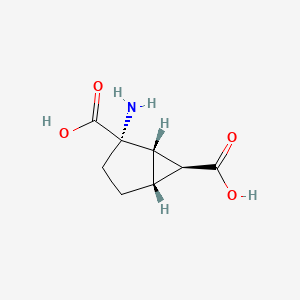
伊格鲁美加德
描述
科学研究应用
LY354740 具有广泛的科学研究应用,包括:
化学: 用作研究代谢型谷氨酸受体功能的工具。
生物学: 有助于了解谷氨酸受体在各种生物过程中的作用。
医学: 研究其在治疗焦虑、压力相关疾病和其他神经系统疾病方面的潜力。
未来方向
作用机制
LY354740 通过选择性激活 II 组代谢型谷氨酸受体 (mGlu2 和 mGlu3) 来发挥其作用。这些受体是 G 蛋白偶联受体,可以调节神经元兴奋性和可塑性。激活这些受体会导致:
- 抑制腺苷酸环化酶活性。
- 离子通道的调节。
- 抑制脑突触中增强的谷氨酸能兴奋 .
生化分析
Biochemical Properties
Eglumegad plays a significant role in biochemical reactions by acting as a group-selective agonist for mGluR2/3. These receptors are involved in modulating neurotransmission and synaptic plasticity. Eglumegad interacts with these receptors to inhibit the release of glutamate, thereby reducing excitatory neurotransmission. This interaction is crucial for its potential therapeutic effects in treating anxiety and drug addiction .
Cellular Effects
Eglumegad influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving mGluR2/3. By activating these receptors, Eglumegad can modulate the release of neurotransmitters, impacting gene expression and cellular metabolism. In experiments on mice, Eglumegad was found to be as effective as diazepam in treating anxiety symptoms without producing negative side effects such as sedation and memory impairment .
Molecular Mechanism
The mechanism of action of Eglumegad involves its binding to mGluR2/3 receptors. This binding inhibits the release of glutamate, reducing excitatory neurotransmission. Eglumegad does not directly interact with dopamine D2 receptors, but its effects on mGluR2/3 can indirectly influence dopamine signaling. This mechanism is essential for its potential therapeutic effects in treating anxiety and drug addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eglumegad change over time. The compound is stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Chronic administration of Eglumegad has been shown to reduce baseline cortisol levels and diminish stress responses in animal models .
Dosage Effects in Animal Models
The effects of Eglumegad vary with different dosages in animal models. At therapeutic doses, Eglumegad effectively reduces anxiety and withdrawal symptoms without causing significant side effects. At high doses, it may produce adverse effects, including reduced cognitive performance. These dosage-dependent effects are crucial for determining the optimal therapeutic window for Eglumegad .
Metabolic Pathways
Eglumegad is involved in metabolic pathways related to glutamate metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of glutamate. By modulating these pathways, Eglumegad can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Eglumegad is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy. Understanding the transport and distribution mechanisms of Eglumegad is essential for optimizing its clinical use .
Subcellular Localization
The subcellular localization of Eglumegad is primarily within the synaptic regions where mGluR2/3 receptors are abundant. This localization is directed by targeting signals and post-translational modifications that ensure Eglumegad reaches its site of action. The subcellular distribution of Eglumegad is critical for its activity and function in modulating neurotransmission .
准备方法
合成路线和反应条件
LY354740 是通过一系列化学反应从容易获得的前体开始合成的。该合成涉及形成具有两个羧酸基团和一个氨基的双环结构。关键步骤包括:
- 双环核的形成。
- 氨基的引入。
- 羧酸基团的功能化 .
工业生产方法
LY354740 的工业生产涉及优化合成路线以确保高收率和纯度。这包括:
- 扩大反应条件。
- 使用有效的纯化技术,例如结晶和色谱。
- 确保最终产品符合药品使用的要求 .
化学反应分析
反应类型
LY354740 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化产物。
还原: LY354740 可以还原以形成不同的还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 烷基卤化物和酰基氯化物等试剂用于取代反应.
主要产品
相似化合物的比较
类似化合物
LY379268: mGlu2 和 mGlu3 受体的另一种强效和选择性激动剂。
LY404039: 具有类似药理学特性的结构新颖的激动剂.
独特性
LY354740 由于其对 II 组代谢型谷氨酸受体的高度选择性和效力而具有独特性。 它在治疗焦虑和压力相关疾病的临床前和临床研究中显示出令人鼓舞的结果,而没有其他抗焦虑剂相关的副作用 .
属性
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-RGDLXGNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170094 | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176199-48-7 | |
| Record name | (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglumetad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176199487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglumegad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EGLUMETAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONU5A67T2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


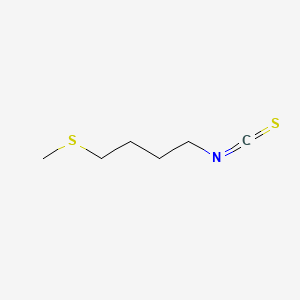
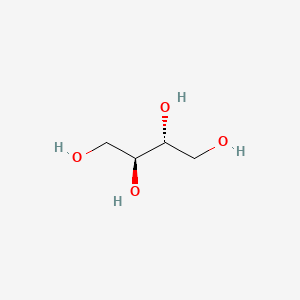



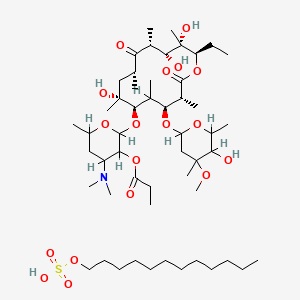


![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
